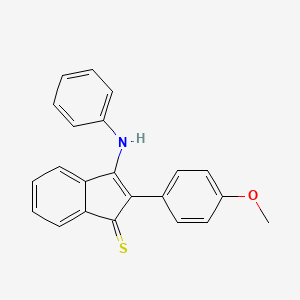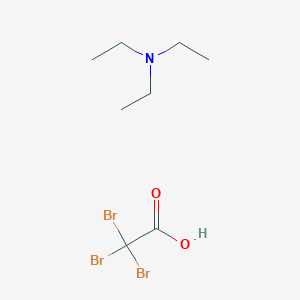
N,N-diethylethanamine;2,2,2-tribromoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;2,2,2-tribromoacetic acid: is a compound that combines the properties of an amine and a carboxylic acid derivative. . 2,2,2-tribromoacetic acid is a halogenated acetic acid derivative. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine (Triethylamine): This compound is typically synthesized by the alkylation of ammonia with ethanol in the presence of a catalyst.
2,2,2-tribromoacetic acid: This compound can be prepared by the bromination of acetic acid using bromine in the presence of a catalyst.
Industrial Production Methods:
N,N-diethylethanamine (Triethylamine): Industrially, it is produced by the reaction of ammonia with ethanol under high pressure and temperature.
2,2,2-tribromoacetic acid: Industrial production involves the bromination of acetic acid in large-scale reactors with controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,2,2-tribromoacetic acid can be reduced to acetic acid.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,2,2-tribromoacetic acid: Acetic acid.
Substitution reactions: Quaternary ammonium salts and other substituted products.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Pharmaceuticals: Both compounds are used in the synthesis of pharmaceutical intermediates.
Industry:
Mechanism of Action
N,N-diethylethanamine:
Mechanism: Acts as a base and nucleophile in chemical reactions.
Molecular Targets: Reacts with electrophiles to form various products.
2,2,2-tribromoacetic acid:
Comparison with Similar Compounds
N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness:
N,N-diethylethanamine: Unique due to its specific alkylation pattern, making it a versatile base and nucleophile.
2,2,2-tribromoacetic acid: Unique due to its high degree of halogenation, making it highly reactive in substitution reactions.
Properties
CAS No. |
39107-91-0 |
|---|---|
Molecular Formula |
C8H16Br3NO2 |
Molecular Weight |
397.93 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,2,2-tribromoacetic acid |
InChI |
InChI=1S/C6H15N.C2HBr3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) |
InChI Key |
PYZKJXPZBBFFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(=O)(C(Br)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


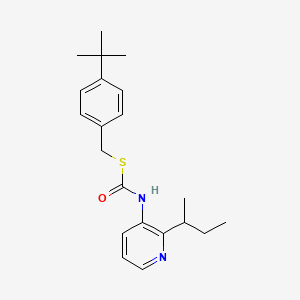

![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
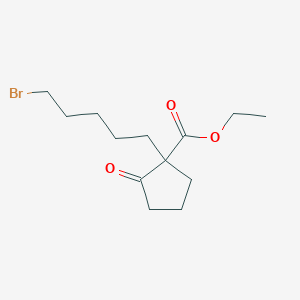
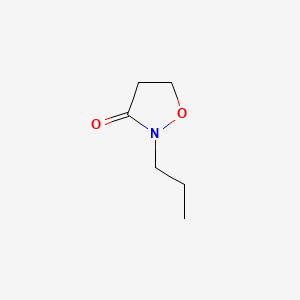
![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
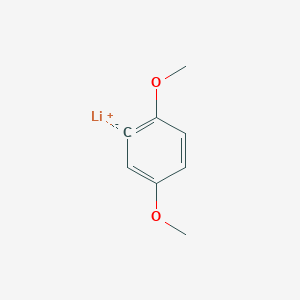
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)

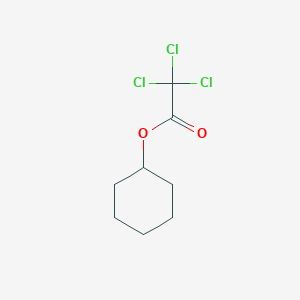
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)


